

Thiol-PEG6-alcohol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thiol-PEG6-alcohol**

Cat. No.: **B611347**

[Get Quote](#)

In-Depth Technical Guide: Thiol-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thiol-PEG6-alcohol**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, detailed experimental protocols for its application, and a conceptual workflow for its use in bioconjugation.

Core Properties of Thiol-PEG6-alcohol

Thiol-PEG6-alcohol is a versatile chemical tool featuring a thiol (-SH) group at one end of a hexaethylene glycol (PEG6) spacer and a hydroxyl (-OH) group at the other. The thiol group offers a reactive handle for conjugation to various substrates, including maleimide-containing molecules and gold surfaces. The hydrophilic PEG6 spacer enhances solubility in aqueous media, a critical attribute for biological applications. The terminal hydroxyl group provides a site for further chemical modification.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	298.40 g/mol	[1] [2] [3] [4]
Chemical Formula	C ₁₂ H ₂₆ O ₆ S	[1] [3] [4]
Synonyms	HS-PEG6-OH	[1] [3]
Purity	≥95% - ≥97.0%	[2] [3]
Appearance	Colorless to light yellow liquid	[3]
Density	1.105 ± 0.06 g/cm ³	[3]

Key Applications and Experimental Protocols

Thiol-PEG6-alcohol is a key reagent in several advanced biochemical and pharmaceutical applications. Its utility stems from the distinct reactivity of its terminal functional groups.

Bioconjugation via Thiol-Maleimide Linkage

A primary application of the thiol group is its reaction with a maleimide moiety to form a stable thioether bond. This is a widely used strategy for linking biomolecules.

Experimental Protocol: Conjugation of **Thiol-PEG6-alcohol** to a Maleimide-Activated Protein

This protocol describes the general steps for conjugating **Thiol-PEG6-alcohol** to a protein that has been functionalized with a maleimide group.

Materials:

- **Thiol-PEG6-alcohol**
- Maleimide-activated protein
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Preparation of Reactants:
 - Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **Thiol-PEG6-alcohol** in a compatible solvent (e.g., DMSO or DMF) if it is not readily soluble in the aqueous buffer.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of **Thiol-PEG6-alcohol** to the protein solution.[3][5]
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[3][5]
- Quenching the Reaction:
 - To consume any unreacted maleimide groups, add a quenching reagent such as free cysteine to a final concentration of approximately 10 mM.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification:
 - Remove excess **Thiol-PEG6-alcohol** and quenching reagent from the conjugated protein using size-exclusion chromatography or dialysis.[3][5]
- Characterization:
 - Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Surface Functionalization of Gold Nanoparticles

The thiol group of **Thiol-PEG6-alcohol** readily forms a self-assembled monolayer (SAM) on gold surfaces, a technique used in biosensors and drug delivery systems.[6]

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol outlines the steps for coating gold nanoparticles with **Thiol-PEG6-alcohol**.

Materials:

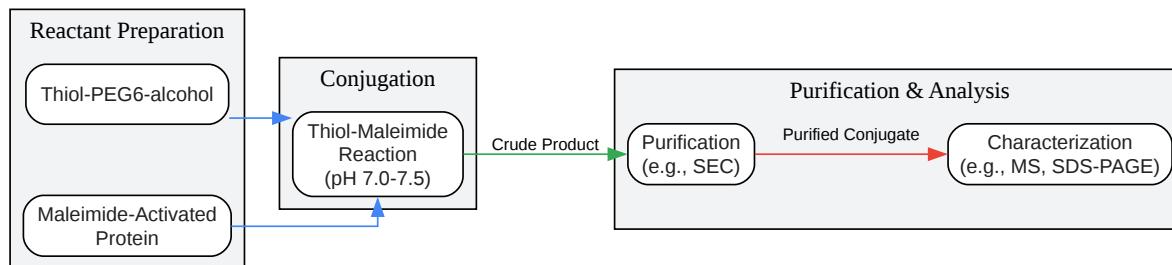
- Colloidal gold nanoparticle solution
- **Thiol-PEG6-alcohol**
- Ethanol
- Centrifugation equipment

Procedure:

- Preparation of Thiol Solution:
 - Prepare a 1 mM solution of **Thiol-PEG6-alcohol** in absolute ethanol.[\[6\]](#)
- Surface Modification:
 - Add the **Thiol-PEG6-alcohol** solution to the colloidal gold nanoparticle solution. The final concentration of the thiol may need to be optimized.
 - Incubate the mixture for 18-24 hours at room temperature with gentle stirring to allow for the formation of a stable SAM.[\[6\]](#)
- Washing:
 - Centrifuge the solution to pellet the functionalized gold nanoparticles.
 - Remove the supernatant containing excess thiol and resuspend the nanoparticles in a fresh buffer (e.g., water or PBS).
 - Repeat the centrifugation and resuspension steps multiple times to ensure the removal of unbound **Thiol-PEG6-alcohol**.[\[2\]](#)
- Characterization:

- Confirm the successful coating of the nanoparticles through techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), or transmission electron microscopy (TEM).

Synthesis of PROTACs


Thiol-PEG6-alcohol serves as a flexible linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.^[1] The hydroxyl end can be activated or modified to react with a ligand for the target protein, while the thiol end can be reacted with a ligand for an E3 ubiquitin ligase.

Conceptual Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **Thiol-PEG6-alcohol** typically involves a multi-step process where the linker is sequentially conjugated to the two different ligands. The exact synthetic route will depend on the specific chemistry of the ligands.

Visualizing the Workflow: Bioconjugation

The following diagram illustrates the general workflow for the conjugation of **Thiol-PEG6-alcohol** to a maleimide-activated protein.

[Click to download full resolution via product page](#)

Caption: Workflow for **Thiol-PEG6-alcohol** bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Thiol-PEG6-alcohol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611347#thiol-peg6-alcohol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b611347#thiol-peg6-alcohol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com